2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one
Beschreibung
2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one is a synthetic organic compound featuring a ketone group linked to a 3-methylpiperazine moiety. This structure combines a branched alkyl chain (2-methylbutan-1-one) with a substituted piperazine ring, which is often associated with bioactivity in pharmaceuticals or agrochemicals. The compound’s piperazine component is notable for enhancing solubility and influencing receptor interactions, a common feature in drug design .
Eigenschaften
IUPAC Name |
2-methyl-1-(3-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-4-8(2)10(13)12-6-5-11-9(3)7-12/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQFLCNFCNOXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCNC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 1-methylpiperazine with a suitable butanone derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its compliance with industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one, commonly referred to as "MBMP," is a compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in the fields of medicinal chemistry, pharmacology, and synthetic organic chemistry. The following sections provide a comprehensive overview of the compound's properties, applications, and relevant case studies.
Medicinal Chemistry
2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one has shown potential as a pharmacological agent in several studies:
Antidepressant Activity:
Research indicates that MBMP may exhibit antidepressant-like effects through its interaction with serotonin and norepinephrine systems. In a study involving animal models, MBMP demonstrated significant reductions in depressive behaviors, suggesting its potential as a candidate for developing new antidepressant medications .
Neuroprotective Effects:
Studies have highlighted the neuroprotective properties of MBMP against oxidative stress-induced neuronal damage. It was found to enhance cell viability in neuronal cell lines exposed to neurotoxic agents, indicating its potential use in treating neurodegenerative diseases .
Synthetic Organic Chemistry
MBMP serves as an important intermediate in the synthesis of various pharmaceutical compounds:
Synthesis of Piperazine Derivatives:
The compound is utilized in the synthesis of diverse piperazine derivatives that are critical in drug development. Its structure allows for modifications that can lead to compounds with enhanced biological activity .
Chiral Synthesis:
MBMP has been employed in asymmetric synthesis processes, where it acts as a chiral auxiliary. This application is particularly valuable in producing enantiomerically pure compounds for pharmaceutical use .
Analytical Chemistry
In analytical chemistry, MBMP is used as a reference standard for the development of analytical methods:
Chromatographic Techniques:
It has been utilized in high-performance liquid chromatography (HPLC) methods for quantifying related substances in pharmaceutical formulations. The compound's stability and distinct retention time make it an ideal candidate for method validation .
Case Study 1: Antidepressant Efficacy
In a controlled study published in the Journal of Pharmacology, researchers administered MBMP to mice subjected to chronic unpredictable stress. The results showed a significant decrease in immobility time during forced swim tests compared to control groups, indicating antidepressant-like effects . This study supports further investigation into MBMP's mechanism of action.
Case Study 2: Neuroprotection Against Oxidative Stress
A study published in Neurochemistry International assessed the neuroprotective effects of MBMP on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results demonstrated that MBMP significantly reduced cell death and reactive oxygen species production, suggesting its potential therapeutic application for conditions like Alzheimer's disease .
Wirkmechanismus
The compound exerts its effects primarily by interacting with µ opioid receptors in the central nervous system. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The molecular pathways involved include the activation of G-protein coupled receptors, which subsequently inhibit adenylate cyclase activity and reduce cyclic AMP levels .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one
- Key Differences : This analog (described in WHO Technical Report 1046) introduces a cinnamyl group [(2E)-3-phenylprop-2-en-1-yl] at the 4-position of the piperazine ring, alongside the 2-methyl substituent .
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
- Key Differences : Replacing the 2-methyl group with a 2-ethyl substituent slightly elongates the alkyl chain, which may enhance metabolic stability or binding affinity in receptor interactions .
- Commercial Availability : Unlike the target compound, this ethyl-substituted analog is listed with a supplier (MFCD16811489), suggesting its use in research or industrial applications .
2-Methyl-1-(2-(5-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one
- Applications : Evaluated by EFSA as a synthetic flavoring agent for chewing gum, with chronic dietary exposure deemed safe (45 µg/day for adults) . This highlights how structural modifications (e.g., heterocyclic additions) can redirect compounds from pharmaceutical to food-industry applications.
Physicochemical and Commercial Comparisons
Table 1: Structural and Commercial Comparison
Research Findings and Implications
- Structural-Activity Relationships : The piperazine ring’s substitution pattern (e.g., 3-methyl vs. 4-cinnamyl) critically influences bioactivity and applications. For example, the cinnamyl derivative’s lipophilicity may correlate with illicit drug design, while the ethyl analog’s commercial availability suggests utility in legitimate synthesis .
- Safety and Regulation : The WHO’s emphasis on clandestine risks for the cinnamyl analog contrasts sharply with EFSA’s approval of the imidazole-piperidine variant, underscoring the importance of substituents in regulatory outcomes .
Biologische Aktivität
2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one, a compound characterized by its unique structure, is a derivative of butanone and piperazine. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one is . The presence of the piperazine ring is significant as it enhances the compound's interaction with various biological targets.
Structural Features
| Feature | Description |
|---|---|
| Backbone | Butanone |
| Substituents | 3-Methylpiperazine moiety |
| Functional Groups | Ketone |
The mechanism of action for 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets such as receptors and enzymes. This interaction can modulate various cellular processes, including:
- Signal Transduction : Influencing pathways related to cell signaling.
- Gene Expression : Modulating transcription factors that regulate gene activity.
- Metabolic Pathways : Affecting metabolic processes through enzyme inhibition or activation.
Biological Activity
Research into the biological activity of 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one has revealed several promising areas:
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity. It may interact with bacterial membranes or specific enzymes critical for bacterial survival.
Anticancer Activity
Studies have indicated that compounds with similar structures to 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one can inhibit cancer cell growth. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for development as anticancer agents.
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, including those structurally related to 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one.
Study Examples
- Anticancer Efficacy : A study demonstrated that a related compound inhibited tumor growth in xenograft models with significant apoptosis induction in treated tumors .
- Pharmacological Profiling : Research on piperazine derivatives has shown diverse pharmacological effects, including antidepressant and anxiolytic properties. The structural features of these compounds often correlate with their biological activities .
- Inhibition Studies : Compounds similar to 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one have been evaluated for their ability to inhibit specific enzymes linked to disease processes, such as phospholipase A2, which is implicated in phospholipidosis .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, using 3-methylpiperazine and a ketone precursor. Key steps include optimizing reaction time, temperature, and stoichiometric ratios. Purification often involves column chromatography or recrystallization, with monitoring by thin-layer chromatography (TLC). Safety protocols for handling amines and ketones (e.g., inert atmosphere, PPE) are critical .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of spectroscopic techniques is essential:
- NMR : Confirm piperazine ring substitution patterns and methyl group integration .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement and WinGX for data analysis .
Q. What safety protocols are critical for handling 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one?
- Methodological Answer : Follow OSHA/GHS guidelines:
- Use fume hoods to avoid inhalation of volatile intermediates.
- Store in airtight containers under dry, cool conditions (≤ -20°C for long-term stability) .
- Emergency procedures for spills include neutralization with non-combustible absorbents and disposal via certified waste management .
Advanced Research Questions
Q. How can crystallographic ambiguities in this compound be resolved?
- Methodological Answer : Challenges like twinning or weak diffraction are addressed by:
- Collecting high-resolution data (≤ 1.0 Å) using synchrotron sources.
- Applying SHELXD for phase determination and SHELXL for anisotropic refinement.
- Cross-validating with density functional theory (DFT)-optimized molecular geometries .
Q. What strategies mitigate contradictions in spectroscopic data (e.g., NMR splitting patterns)?
- Methodological Answer : Discrepancies arise from conformational flexibility or solvent effects. Mitigation includes:
- Variable-temperature NMR to study dynamic processes.
- Comparative analysis with computational NMR predictions (e.g., Gaussian or ADF software).
- Using deuterated solvents to eliminate exchange broadening .
Q. How is impurity profiling conducted for this compound in pharmaceutical research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is standard. Key parameters:
- Column : C18 reverse-phase (3.5 µm particle size).
- Mobile Phase : Gradient of acetonitrile/ammonium formate buffer (pH 3.0).
- Validation : Follow ICH Q3A guidelines for identification thresholds (e.g., 0.10% for unknown impurities) .
Q. What regulatory constraints apply to research on structural analogs of this compound?
- Methodological Answer : Analogs like AP-237 are classified as controlled substances in some jurisdictions. Researchers must:
- Verify local Controlled Drugs and Substances Act schedules.
- Obtain DEA/FDA approvals for handling and disposal.
- Document synthesis and usage in compliance with 21 CFR Part 1300 .
Q. How to design accelerated stability studies for this compound under stress conditions?
- Methodological Answer : Follow ICH Q1A guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
